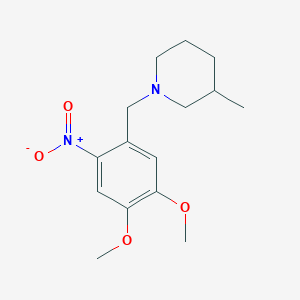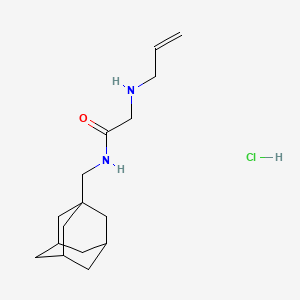![molecular formula C25H18N2O8S2 B4935966 1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}, commonly known as MBS, is a chemical compound that has been widely used in scientific research for many years. MBS is a versatile compound that has been used in various applications, including in the synthesis of organic compounds, as a cross-linking agent in polymer chemistry, and as a fluorescent probe in biochemistry.
Mecanismo De Acción
The mechanism of action of MBS is based on its ability to cross-link polymers. MBS contains two reactive groups that can react with functional groups on the polymer chains, forming covalent bonds. This cross-linking process results in the formation of a three-dimensional network that enhances the mechanical properties of the polymer.
Biochemical and Physiological Effects:
MBS has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been used in a wide range of biochemical and physiological studies, including studies of protein-protein interactions, enzyme kinetics, and DNA-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MBS is its versatility. It can be used to cross-link a wide range of polymers, making it useful in many different applications. MBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of MBS is its potential for non-specific cross-linking. MBS can react with a wide range of functional groups, which can lead to non-specific cross-linking and the formation of unwanted byproducts. This can be mitigated by careful selection of reaction conditions and purification methods.
Direcciones Futuras
There are many potential future directions for the use of MBS in scientific research. One area of interest is the development of new cross-linking methods that minimize non-specific cross-linking and improve the selectivity of the reaction. Another area of interest is the use of MBS as a fluorescent probe in live-cell imaging studies, where it could be used to label specific proteins and track their movement in real-time. Overall, the versatility and unique properties of MBS make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
MBS can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with benzene in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with formaldehyde to form MBS.
Aplicaciones Científicas De Investigación
MBS has been widely used in scientific research as a cross-linking agent in polymer chemistry. It is used to cross-link a wide range of polymers, including polyethylene, polypropylene, and polystyrene. MBS is also used as a fluorescent probe in biochemistry, where it is used to label proteins and nucleic acids.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[[4-(4-nitrophenyl)sulfonylphenyl]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O8S2/c28-26(29)20-5-13-24(14-6-20)36(32,33)22-9-1-18(2-10-22)17-19-3-11-23(12-4-19)37(34,35)25-15-7-21(8-16-25)27(30)31/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOFSFYALGTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![methyl (4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4935909.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)